2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine
Description
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-2-5-13(6-3-1)12-18-15-8-4-7-14(11-15)16-17-9-10-19-16/h1-8,11,16-17H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXREBBMPUELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 2-[3-(benzyloxy)phenyl]-1,3-thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis pathway, mechanistic insights, a detailed experimental protocol, and characterization data are presented to enable researchers to replicate and adapt this procedure for their specific applications.
Introduction: The Significance of the Thiazolidine Scaffold
Thiazolidine is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. This scaffold is a recurring motif in a multitude of biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aryl substituted thiazolidines, in particular, have garnered significant attention due to their potential as therapeutic agents. The benzyloxy-phenyl moiety in the target molecule introduces a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates.
Core Synthesis Pathway: A Mechanistic Perspective
The synthesis of this compound is achieved through the condensation reaction between 3-(benzyloxy)benzaldehyde and cysteamine (2-aminoethanethiol). This reaction proceeds via a well-established mechanism involving the formation of a hemiaminal intermediate, followed by an intramolecular cyclization.
The reaction is typically initiated by the nucleophilic attack of the amino group of cysteamine on the carbonyl carbon of the benzaldehyde derivative. This is followed by a proton transfer, leading to the formation of a hemiaminal. Subsequent dehydration of the hemiaminal yields a Schiff base (imine) intermediate. The final and irreversible step is the intramolecular nucleophilic attack of the thiol group on the imine carbon, resulting in the formation of the stable five-membered thiazolidine ring.[1] The use of cysteamine hydrochloride is also common, often in the presence of a base to liberate the free amine for the initial nucleophilic attack.
Experimental Protocol: Synthesis of this compound
This protocol is a robust and reproducible method for the synthesis of the target compound, designed for high yield and purity.
Materials and Reagents:
-
3-(Benzyloxy)benzaldehyde (C₁₄H₁₂O₂)[2]
-
Cysteamine hydrochloride (C₂H₇NS·HCl)
-
Triethylamine (C₆H₁₅N)
-
Ethanol (C₂H₅OH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexane and Ethyl acetate for chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR Spectrometer (¹H and ¹³C NMR)
-
Infrared (IR) Spectrometer
-
Mass Spectrometer (MS)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(benzyloxy)benzaldehyde (10 mmol, 2.12 g).
-
Addition of Reagents: Dissolve the aldehyde in 40 mL of anhydrous ethanol. To this solution, add cysteamine hydrochloride (11 mmol, 1.25 g) followed by the dropwise addition of triethylamine (12 mmol, 1.67 mL) at room temperature with continuous stirring. The triethylamine serves to neutralize the hydrochloride salt of cysteamine, liberating the free amine necessary for the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 50 mL of dichloromethane. Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous sodium bicarbonate solution to remove any unreacted acid and excess triethylamine hydrochloride, followed by 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity) to afford the pure this compound as a pale yellow oil or a low-melting solid.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₇NOS | N/A |
| Molecular Weight | 271.38 g/mol | N/A |
| Appearance | Pale yellow oil or low-melting solid | N/A |
| Expected Yield | 80-90% | N/A |
| Solubility | Soluble in dichloromethane, ethyl acetate, and ethanol | N/A |
Characterization Data (Predicted)
As of the date of this guide, specific experimental spectroscopic data for this compound is not widely available in the literature. The following data is predicted based on the analysis of structurally similar compounds and general spectroscopic principles.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.45-7.28 (m, 5H, Ar-H of benzyl group)
-
7.25-7.10 (m, 4H, Ar-H of phenyl ring)
-
5.60 (s, 1H, N-CH-S)
-
5.05 (s, 2H, O-CH₂-Ar)
-
4.20 (t, J = 6.4 Hz, 2H, N-CH₂)
-
3.15 (t, J = 6.4 Hz, 2H, S-CH₂)
-
2.50 (br s, 1H, NH)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
158.5 (C-O)
-
140.2 (Ar-C)
-
136.8 (Ar-C)
-
129.6 (Ar-CH)
-
128.6 (Ar-CH)
-
127.9 (Ar-CH)
-
127.5 (Ar-CH)
-
119.5 (Ar-CH)
-
114.8 (Ar-CH)
-
113.5 (Ar-CH)
-
70.0 (O-CH₂)
-
68.5 (N-CH-S)
-
55.0 (N-CH₂)
-
33.0 (S-CH₂)
-
-
IR (KBr, cm⁻¹):
-
3300-3400 (N-H stretch)
-
3030 (Ar C-H stretch)
-
2920, 2850 (Aliphatic C-H stretch)
-
1590, 1490, 1450 (Ar C=C stretch)
-
1250 (C-O stretch)
-
690-770 (Ar C-H bend)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 272.1 [M+H]⁺
-
Visualizing the Synthesis Pathway
To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the formation of this compound.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Conclusion and Future Directions
This guide outlines a reliable and well-understood pathway for the synthesis of this compound. The provided protocol, grounded in established chemical principles, offers a solid foundation for researchers in the field. The versatile nature of the thiazolidine core and the presence of the benzyloxy handle open up numerous possibilities for the development of novel derivatives with potentially enhanced biological activities. Further studies could explore the diversification of this scaffold through modifications at the N-H position of the thiazolidine ring or through transformations of the benzyloxy group, paving the way for the discovery of new therapeutic agents.
References
-
Thiazolidine derivatives and their pharmacological actions. (2020). E3S Web of Conferences, 151, 01014. [Link]
-
PubChem. (n.d.). 3-Benzyloxybenzaldehyde. National Center for Biotechnology Information. [Link]
Sources
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine
Abstract
The 1,3-thiazolidine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities. This technical guide focuses on a specific analogue, 2-[3-(benzyloxy)phenyl]-1,3-thiazolidine, providing a comprehensive framework for the elucidation of its mechanism of action. While the direct molecular targets of this compound remain to be definitively identified in publicly available literature, this document synthesizes the known biological landscape of related thiazolidine-containing molecules to propose putative mechanisms and presents a detailed, field-proven experimental roadmap for their validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecule therapeutics.
Introduction: The Thiazolidine Core - A Nexus of Biological Activity
The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the design of bioactive compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5][6][7] The structural versatility of the thiazolidine nucleus, which allows for substitutions at various positions, enables the fine-tuning of its biological profile.[1] The subject of this guide, this compound, features a benzyloxyphenyl substituent at the 2-position, a key modification that likely dictates its specific interactions with biological targets.
Synthesis of this compound
The synthesis of 2-aryl-1,3-thiazolidine derivatives is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of an appropriate aldehyde with cysteamine hydrochloride. In the case of this compound, the synthesis would proceed via the reaction of 3-(benzyloxy)benzaldehyde with cysteamine.
Figure 1: General synthetic scheme for this compound.
Hypothesized Mechanisms of Action and a Roadmap for Elucidation
Given the diverse bioactivities of thiazolidine derivatives, this compound could potentially act through several mechanisms. This section outlines plausible hypotheses and provides a structured experimental workflow to investigate them.
Hypothesis 1: Anticancer Activity
Numerous thiazolidinone (a related class with a carbonyl group) derivatives have demonstrated potent anticancer activity.[8][9][10][11][12] The proposed mechanism for some of these compounds involves the induction of apoptosis and cell cycle arrest.[8][13]
Figure 2: Workflow for the elucidation of anticancer mechanism of action.
Detailed Protocols:
-
Cell Viability Assay (MTT):
-
Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates.
-
After 24 hours, treat cells with varying concentrations of this compound.
-
Incubate for 48-72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with the compound at its IC50 concentration.
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze by flow cytometry.
-
Hypothesis 2: Neuroprotective Effects
Thiazolidine derivatives have been investigated for their neuroprotective properties, potentially through the mitigation of oxidative stress and inflammation.[5][6][14][15] The benzyloxy phenyl group is also found in compounds with neuroprotective activities, suggesting a potential role in crossing the blood-brain barrier and interacting with CNS targets.[16]
Figure 3: Workflow for investigating the neuroprotective mechanism of action.
Detailed Protocols:
-
Measurement of Reactive Oxygen Species (ROS):
-
Culture neuronal cells in a 96-well black plate.
-
Pre-treat with the compound for 1 hour.
-
Induce oxidative stress with H₂O₂.
-
Add DCFH-DA probe and incubate for 30 minutes.
-
Measure fluorescence intensity (excitation/emission ~485/535 nm).
-
-
Cytokine ELISA:
-
Culture microglial cells (e.g., BV-2) and pre-treat with the compound.
-
Stimulate with lipopolysaccharide (LPS).
-
Collect the cell culture supernatant.
-
Perform ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Hypothesis 3: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
A well-established mechanism for a class of thiazolidine-containing drugs, the thiazolidinediones (TZDs), is the activation of PPARγ.[17][18] Although this compound lacks the dione moiety characteristic of TZDs, the thiazolidine ring itself may confer some affinity for PPARs.
Figure 4: Workflow for investigating PPAR modulation.
Detailed Protocols:
-
PPARγ Reporter Gene Assay:
-
Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Treat transfected cells with the compound.
-
Measure luciferase activity using a luminometer.
-
-
Quantitative PCR (qPCR) for Target Gene Expression:
-
Treat adipocytes (e.g., 3T3-L1) with the compound.
-
Isolate total RNA.
-
Synthesize cDNA.
-
Perform qPCR using primers for PPARγ target genes (e.g., adiponectin, GLUT4) and a housekeeping gene.
-
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison of dose-dependent effects and statistical significance.
Table 1: Example Data Summary for Anticancer Activity
| Concentration (µM) | % Cell Viability (MTT) | % Apoptotic Cells (Annexin V/PI) |
| 0.1 | 98 ± 4.2 | 5.1 ± 1.2 |
| 1 | 85 ± 5.1 | 15.3 ± 2.5 |
| 10 | 52 ± 3.8 | 45.8 ± 3.1 |
| 100 | 15 ± 2.5 | 82.4 ± 4.6 |
Conclusion and Future Directions
The elucidation of the mechanism of action for this compound requires a systematic and multi-faceted approach. The experimental workflows detailed in this guide provide a robust framework for investigating its potential anticancer, neuroprotective, and PPAR-modulating activities. Positive results in any of these pathways will necessitate further in-depth studies, including the identification of specific molecular binding partners through techniques such as affinity chromatography-mass spectrometry, and validation in relevant animal models. This comprehensive characterization is essential for advancing this promising compound through the drug discovery and development pipeline.
References
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]
-
Neethu, M. S., Anoop, J. L., & Shiji Kumar, P. S. (2022). RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF THIAZOLIDINONE DERIVATIVES: A BRIEF REVIEW. Journal of Emerging Technologies and Innovative Research, 9(9). [Link]
-
Wang, L., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(15), 8419. [Link]
-
Abdel-rahman, A. H., et al. (2023). Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents. Bioorganic Chemistry, 135, 106511. [Link]
-
Yadao, B., & Kumar, S. (2018). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research, 9(3), 01-13. [Link]
-
Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]
-
Antonenko, T. A., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals, 15(5), 543. [Link]
-
JScholar Publisher. (2023, April 10). Synthesis and Biological Evaluation of 2-Substituted-Aryl. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. [Link]
-
Liu, S., et al. (2006). Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. Journal of medicinal chemistry, 49(23), 6941–6949. [Link]
-
International Journal of Research in Bio-Technology and Agriculture. (2022, March). SYNTHESIS OF SOME NEW NOVEL THIAZOLIDINONE FROM CHALCONE AND THEIR ANTI-MICROBIAL ACTIVITY. [Link]
-
Güzel-Akdemir, Ö., et al. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317. [Link]
-
Singh, R. K., & Singh, R. (2012). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 28(1), 269-274. [Link]
-
Ghafoori, H., et al. (2024). Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations. Neuroscience, 557, 10-22. [Link]
-
Impactfactor. (2023, September 25). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. [Link]
-
Ehsanifar, M., et al. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214. [Link]
-
De Luca, L., et al. (2013). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. European journal of medicinal chemistry, 67, 279–286. [Link]
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3- Thiazolidine-4-one Derivatives as AURKA and VEGFR‑2 Inhibito. (2023). ACS Omega, 8(47), 43596-43609. [Link]
-
International Journal of Novel Research and Development. (2024, May 5). “NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. [Link]
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Campbell, I. W. (2004). Thiazolidinediones – mechanisms of action. Australian Prescriber, 27(3), 67-70. [Link]
-
Wikipedia. (2024). Thiazolidinedione. [Link]
-
Ehsanifar, M., et al. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214. [Link]
-
E3S Web of Conferences. (2021). Thiazolidine derivatives and their pharmacological actions. [Link]
-
Li, G., et al. (2011). Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress. Neural regeneration research, 6(28), 2183–2187. [Link]
-
Prathap, S., et al. (2011). 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2706. [Link]
-
Spagnol, S., et al. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 22(5), 792. [Link]
-
Therapeutic Guidelines. (2004, June 1). Thiazolidinediones - mechanisms of action - Australian Prescriber. [Link]
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In Silico Modeling of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine: A Technical Guide
Abstract
This technical guide outlines a comprehensive in silico framework for evaluating 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine , a lipophilic thiazolidine derivative with potential applications as a Tyrosinase inhibitor (dermatological therapeutics) or PPAR
Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9]
The molecule This compound comprises a saturated 1,3-thiazolidine heterocyclic core substituted at the C2 position with a meta-benzyloxy phenyl group.
-
The Pharmacophore: The thiazolidine ring acts as an isostere for proline or a scaffold for metal chelation (e.g., Copper in Tyrosinase).
-
The Benzyloxy Tail: This substituent adds significant lipophilicity (
) and molecular volume, targeting deep hydrophobic pockets often found in enzymes like Tyrosinase or Acetylcholinesterase (AChE). -
Stereochemical Challenge: The synthesis of 2-substituted thiazolidines (via condensation of cysteamine and aldehydes) generates a chiral center at C2. In silico models must evaluate both (2R) and (2S) enantiomers to determine eutomer/distomer relationships.
Target Identification Strategy
Based on the structural similarity to known bioactive ligands, this guide focuses on two primary biological targets:
-
Tyrosinase (PDB: 2Y9X): The phenolic ether mimics tyrosine substrates; the thiazolidine sulfur may interact with the binuclear copper active site.
-
PPAR
(PDB: 2PRG): Thiazolidine derivatives (glitazones) are classic agonists; the benzyloxy tail probes the large hydrophobic ligand-binding domain (LBD).
Computational Workflow (Methodology)
Phase 1: Ligand Preparation & Quantum Mechanics (DFT)
Objective: Generate geometrically accurate conformers and calculate electrostatic potential maps (ESP) to predict reactivity. Standard force fields often fail to capture the specific ring puckering of sulfur-containing heterocycles.
Protocol:
-
Construction: Build 2D structures of both (R) and (S) enantiomers.
-
Optimization: Use Gaussian 16 or ORCA .
-
Functional/Basis Set: B3LYP/6-311G(d,p).
-
Solvation: IEFPCM (Water) to mimic physiological conditions.
-
-
Output Analysis:
-
Calculate HOMO-LUMO gap to assess chemical hardness.
-
Generate Mulliken charges for the thiazolidine Nitrogen and Sulfur atoms (critical for hydrogen bond definition in docking).
-
Phase 2: Molecular Docking (Target: Mushroom Tyrosinase)
Objective: Predict binding affinity and orientation.
Protocol:
-
Protein Prep:
-
Retrieve Crystal Structure 2Y9X (Agaricus bisporus Tyrosinase).
-
Remove water molecules (except those bridging Copper ions).
-
Crucial Step: Ensure Copper ions (Cu A and Cu B) are preserved with correct charges (+2).
-
-
Grid Generation:
-
Center grid box on the Tropolone/Kojic acid binding site.
-
Dimensions:
Å.
-
-
Docking Engine: AutoDock Vina (preferred for speed) or GOLD (ChemPLP score preferred for metalloproteins).
-
Validation: Re-dock the co-crystallized ligand (Tropolone). RMSD must be
Å.
Phase 3: Molecular Dynamics (MD) Simulation
Objective: Assess the stability of the "Benzyloxy tail" within the binding pocket and the flexibility of the thiazolidine ring.
Protocol:
-
Engine: GROMACS 2023 .
-
Topology Generation:
-
Protein: CHARMM36m force field.
-
Ligand: CGenFF (CHARMM General Force Field) via CHARMM-GUI.
-
-
System Setup:
-
Solvation: TIP3P water model (cubic box, 1.0 nm buffer).
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
-
-
Production Run:
-
Time: 100 ns.
-
Ensemble: NPT (310 K, 1 bar).
-
Step size: 2 fs.
-
Visualization of Workflows & Pathways
Diagram 1: In Silico Experimental Pipeline
This diagram illustrates the linear yet iterative process from structure construction to dynamic validation.
Caption: Step-by-step computational pipeline for evaluating thiazolidine derivatives.
Diagram 2: Proposed Mechanism of Action (Tyrosinase Inhibition)
The benzyloxy group is hypothesized to block the entrance to the active site, while the thiazolidine coordinates near the Copper binuclear center.
Caption: Mechanism of Tyrosinase inhibition via steric hindrance and active site occlusion.
Data Presentation & Analysis
Quantitative Metrics for Evaluation
When analyzing the results of the docking and MD simulations, use the following table structure to organize data. This allows for direct comparison between the R/S enantiomers and standard inhibitors (e.g., Kojic Acid).
| Parameter | Metric | Acceptable Threshold | Interpretation |
| Binding Affinity | Stronger negative values indicate higher affinity. | ||
| Ligand Stability | Ligand RMSD (Å) | High RMSD indicates the ligand is "tumbling" or leaving the pocket. | |
| Complex Stability | Protein RMSD (Å) | High protein RMSD suggests the ligand induces unfolding. | |
| Interaction | H-Bonds (Count) | Hydrogen bonds (e.g., with Ser289 in PPAR | |
| Lipophilicity | The benzyloxy group will raise |
Interpreting the Benzyloxy Interaction
In docking studies of 2-substituted thiazolidines, the phenyl-benzyloxy moiety often adopts a "U-shaped" or extended conformation depending on the target:
-
In Tyrosinase: Expect the benzyloxy ring to engage in
T-shaped interactions with His263 or Phe264 at the entrance of the binding tunnel. -
In PPAR
: The tail should occupy the hydrophobic arm I or arm II of the LBD, stabilizing the helix H12.
ADMET & Drug-Likeness (Self-Validating Protocol)
Before synthesis, the "benzyloxy" modification must be checked for bioavailability. The addition of two aromatic rings increases molecular weight (MW) and lipophilicity.
Protocol (SwissADME):
-
Input: SMILES string of the optimized DFT structure.
-
Check Lipinski's Rule of 5:
-
MW
Da? (Calculated: ~271 Da Pass ) -
? (Benzyl ethers are lipophilic; expected
Pass ) -
H-Bond Donors
? (1 NH Pass ) -
H-Bond Acceptors
? (N, S, O Pass )
-
-
Toxicity Alert: Check for Brenk structural alerts . The thiazolidine ring is generally safe, but metabolic activation (S-oxidation) should be noted.
References
-
Gouda, M. A., et al. (2023). "Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives." MDPI. Link
-
Al-Masoudi, N. A., et al. (2025).[1] "Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: Synthesis, crystal structure, molecular docking and DFT studies." ResearchGate. Link
-
Marc, G., et al. (2021). "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." International Journal of Molecular Sciences. Link
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
-
Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. Link
Sources
Technical Guide: Preliminary Biological Screening of 2-Phenyl-1,3-Thiazolidine Analogues
Strategic Overview: The "Wonder Nucleus"
The 2-phenyl-1,3-thiazolidine scaffold (often derivatized as thiazolidin-4-ones ) is recognized in medicinal chemistry as a "privileged structure." Its ability to bind diverse biological targets stems from the electronic tunability of the C2-phenyl ring and the rigidity of the thiazolidine core.
In preliminary screening, the objective is not merely to find "activity" but to establish a Structure-Activity Relationship (SAR) that guides lead optimization. This guide moves beyond generic protocols to provide a causal, self-validating screening pipeline tailored for these analogues.
The Screening Logic
We do not screen randomly. The workflow follows a "Filter-Verify-Validate" logic:
-
In Silico Filter: Predict binding affinity and physicochemical viability (Lipinski’s Rules).
-
Antimicrobial Core: The most probable activity for this scaffold (MurB inhibition/Membrane disruption).
-
Cytotoxicity Check: Differentiating between specific anticancer activity and general toxicity.
Figure 1: The "Filter-Verify-Validate" pipeline ensures resources are focused on high-probability candidates.
Phase I: In Silico Prediction (The Pre-Screen)
Before wet-lab synthesis, computational modeling is essential to prioritize analogues. Thiazolidine analogues frequently target MurB (bacterial cell wall synthesis) or PPARγ (metabolic/anticancer regulation).
Protocol: Molecular Docking & ADMET
-
Software: AutoDock Vina or Schrödinger Glide.
-
Target Acquisition:
-
Validation Step: Re-dock the co-crystallized ligand. The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be valid.
Critical Decision Point: If an analogue shows a Binding Energy > -6.0 kcal/mol (i.e., weak binding), deprioritize it unless it possesses unique chemical novelty.
Phase II: Antimicrobial Screening (The Primary Assay)
Thiazolidine analogues are lipophilic.[1] Standard aqueous protocols often fail due to precipitation, leading to false negatives. This protocol accounts for solubility issues.
Methodology: Broth Microdilution (CLSI Guidelines)
Objective: Determine Minimum Inhibitory Concentration (MIC).
Reagents & Setup
-
Solvent: DMSO (Dimethyl sulfoxide). Note: Final concentration in well must be < 1% to avoid solvent toxicity.
-
Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.
-
Indicator: Resazurin (0.015%) or p-Iodonitrotetrazolium chloride (INT) for visual confirmation.
Step-by-Step Protocol
-
Stock Preparation: Dissolve 2-phenyl-1,3-thiazolidine analogue in 100% DMSO to create a 1000 µg/mL stock.
-
Dilution Series: In a 96-well plate, perform 2-fold serial dilutions in MHB. Range: 500 µg/mL down to 0.9 µg/mL.
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL) to each well. -
Controls (Mandatory for Validity):
-
Positive Control:[5] Ciprofloxacin (Bacteria) or Fluconazole (Fungi).
-
Negative Control: DMSO + Media + Bacteria (No drug).
-
Sterility Control: Media only.
-
-
Incubation: 37°C for 18–24 hours.
-
Visualization: Add 30 µL Resazurin. Incubate 2-4 hours.
-
Blue = No growth (Inhibition).
-
Pink/Colorless = Growth (Metabolic reduction of dye).
-
Data Interpretation Table:
| MIC Value (µg/mL) | Classification | Action Required |
| < 10 | Potent | Proceed to Cytotoxicity & Time-Kill Kinetics |
| 10 – 50 | Moderate | Optimize Substituents (SAR) |
| > 100 | Inactive | Discard Scaffold Variation |
Phase III: Cytotoxicity & Anticancer Screening
Distinguishing between a "drug" and a "poison" is the goal here. We use the MTT Assay to assess metabolic activity.
Methodology: MTT Assay
Mechanism: Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.
Protocol
-
Seeding: Plate cells (e.g., MCF-7 breast cancer, HeLa, or HEK293 normal cells) at
cells/well. Incubate 24h for attachment. -
Treatment: Treat with analogues (concentrations 0.1 – 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read Absorbance at 570 nm.
Calculation:
Selectivity Index (SI):
-
Target: SI > 10 indicates a safe therapeutic window.
SAR Analysis & Mechanistic Logic
The power of the 2-phenyl-1,3-thiazolidine scaffold lies in the substitution pattern on the phenyl ring.
Substituent Logic Diagram
The following diagram illustrates how specific chemical modifications drive biological outcomes based on field data.
Figure 2: Structure-Activity Relationship (SAR) map. Electron-withdrawing groups generally favor antimicrobial activity, while donating groups favor antioxidant/anticancer profiles.
References
-
Mechanism of Action & Scaffold Overview
- Title: Mechanism of Action of Thiazolidin-2,4-dione.
- Source: Encyclopedia MDPI.
-
URL:[Link]
-
Antimicrobial Protocols & SAR
-
Anticancer & Antioxidant Evaluation
- Title: 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Biofilm & Advanced Screening
- Title: Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review.
- Source: MDPI (Int. J. Mol. Sci.).
-
URL:[Link]
-
Molecular Docking & Target Identification
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
one-pot synthesis of 2-aryl-1,3-thiazolidines
Application Note: One-Pot Synthesis of 2-Aryl-1,3-Thiazolidines
Executive Summary
This guide details a robust, green chemistry protocol for the . Unlike the frequently confused 4-thiazolidinones (which possess a ketone group), 2-aryl-1,3-thiazolidines are saturated five-membered heterocycles formed via the condensation of 2-aminoethanethiol (cysteamine) or L-cysteine with aromatic aldehydes .
This scaffold is critical in medicinal chemistry as a "prodrug" strategy for aldehyde delivery, a protective group for thiols/aldehydes, and a core pharmacophore in antiviral and anticancer therapeutics. The protocol below prioritizes high atom economy, aqueous/ethanolic media, and catalyst-free conditions.
Mechanistic Insight
The formation of the thiazolidine ring follows a cascade condensation-cyclization mechanism. Understanding this pathway is crucial for troubleshooting low yields or side reactions (e.g., disulfide formation).
-
Hemiaminal Formation: The nucleophilic amine (
) attacks the aldehyde carbonyl ( ), forming a hemiaminal intermediate. -
Imine (Schiff Base) Formation: Dehydration yields an imine intermediate.[1] This step is often the rate-determining step in neutral media.
-
Intramolecular Cyclization: The pendant thiol (
) group performs a 5-exo-trig nucleophilic attack on the imine carbon, closing the ring. -
Stereochemistry: If L-cysteine is used, the closure creates a new chiral center at C2, typically yielding a mixture of diastereomers (cis/trans) favoring the thermodynamically stable isomer.
Caption: Step-wise mechanism from condensation to cyclization.
Experimental Protocol
Method A: Green Synthesis in Ethanol/Water (Recommended)
This method utilizes the high solubility of cysteamine/cysteine in water and the aldehyde in ethanol, creating a biphasic system that homogenizes upon heating or vigorous stirring.
Reagents:
-
Amine Source: Cysteamine HCl (1.0 equiv) or L-Cysteine (1.0 equiv).
-
Carbonyl Source: Aromatic Aldehyde (1.0 - 1.1 equiv).
-
Base (Optional): Sodium Acetate (1.0 equiv) or Triethylamine (if using HCl salt).
-
Solvent: Ethanol:Water (1:1 v/v).
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve Cysteamine HCl (5 mmol, 568 mg) in 5 mL distilled water .
-
Neutralization: Add Sodium Acetate (5 mmol, 410 mg) to the aqueous solution and stir for 5 minutes to release the free base.
-
Note: If using L-Cysteine (zwitterion), this step can be skipped, but buffering at pH 6-7 accelerates the reaction.
-
-
Addition: Dropwise add a solution of Benzaldehyde (5 mmol, 530 mg) dissolved in 5 mL Ethanol .
-
Reaction: Stir the mixture at Room Temperature (25°C) for 2–4 hours.
-
Observation: The solution often turns turbid as the hydrophobic thiazolidine precipitates.
-
Optimization: If the aldehyde is electron-rich (e.g., 4-OMe), mild heating (50°C) for 1 hour may be required.
-
-
Workup:
-
Precipitate: If solid forms, filter under vacuum, wash with cold 30% EtOH/Water, and dry.
-
Oil: If the product separates as an oil, extract with Ethyl Acetate (3 x 10 mL), dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallization from hot Ethanol/Hexane is usually sufficient. Column chromatography is rarely needed unless the aldehyde was impure.
Method B: Microwave-Assisted (High Throughput)
For libraries of compounds, microwave irradiation significantly reduces reaction time.
-
Mix amine and aldehyde (1:1 ratio) in minimal Ethanol (0.5 mL/mmol).
-
Irradiate at 80°C (100 W) for 5–10 minutes in a sealed vessel.
-
Cool to induce crystallization.[1]
Process Workflow
Caption: Decision tree for isolation based on product physical state.
Characterization & Validation
To ensure the integrity of the 1,3-thiazolidine ring (and rule out open-chain imines), verify the following spectral markers:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | δ 5.2 – 6.0 ppm (s, 1H) | H-2 Methine Proton: The proton at the C2 position (between S and N) is the definitive marker for ring closure. |
| 1H NMR | δ 2.8 – 3.5 ppm (m, 4H) | C4/C5 Protons: Complex multiplets corresponding to the ethylene backbone ( |
| IR | 3300 – 3400 cm⁻¹ | NH Stretch: Indicates the secondary amine of the ring. |
| IR | Absence of ~1640 cm⁻¹ | No C=N: A strong imine peak suggests incomplete cyclization (open chain Schiff base). |
| 13C NMR | δ 60 – 75 ppm | C-2 Carbon: Significant upfield shift compared to the starting aldehyde carbonyl (~190 ppm) or imine (~160 ppm). |
Scope and Limitations
-
Electron-Withdrawing Groups (EWG): Aldehydes with EWGs (e.g.,
, ) accelerate the reaction by increasing the electrophilicity of the carbonyl/imine carbon. -
Electron-Donating Groups (EDG): Aldehydes with EDGs (e.g.,
, ) may require mild heating or acid catalysis (Acetic Acid) to push the equilibrium. -
Steric Hindrance: Ortho-substituted aldehydes may retard the cyclization step, requiring longer reaction times (up to 12h).
-
Oxidation Risk: Cysteamine is prone to oxidation to cystamine (disulfide). Always use fresh reagents or perform under an inert atmosphere (
) if the amine source is old.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. Retrieved from
-
J. Agric. Food Chem. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. 46(1), 224–227. Retrieved from
-
Molecules. (2013).[3][4] Synthesis, Antifungal and Cytotoxic Activities of 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. Retrieved from
-
Chemical Reviews. (2009). Overview of the Chemistry of 2-Thiazolines. Retrieved from
-
Frontiers in Chemistry. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives. Retrieved from
Sources
application of 2-phenyl-1,3-thiazolidines in anti-inflammatory studies
Abstract & Strategic Overview
The 2-phenyl-1,3-thiazolidine scaffold represents a privileged structure in medicinal chemistry, offering a distinct advantage over traditional NSAIDs: the potential for tunable selectivity between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Unlike classic salicylates, the thiazolidine ring allows for precise stereochemical modifications at the C2 and C4 positions, facilitating the design of agents that mitigate gastrointestinal toxicity (associated with COX-1 inhibition) while potently suppressing inflammation.
This guide details the end-to-end workflow for developing these derivatives, from diastereoselective synthesis to in vivo validation using the Carrageenan-induced paw edema model.
Chemical Synthesis: The 2-Phenyl-1,3-Thiazolidine Core
The formation of the 2-phenyl-1,3-thiazolidine ring is achieved via the condensation of an aminothiol (e.g., L-cysteine or cysteamine) with a substituted benzaldehyde. This reaction is reversible; therefore, water removal is the Critical Control Point (CCP) to drive the equilibrium toward the heterocycle.
Protocol 1: Diastereoselective Condensation
Reagents:
-
Substituted Benzaldehyde (1.0 eq)
-
L-Cysteine or Cysteamine (1.0 eq)
-
Solvent: Ethanol/Water (1:1) or Anhydrous Methanol
-
Catalyst: Mild base (NaHCO3) or uncatalyzed (for L-cysteine)
Step-by-Step Methodology:
-
Preparation: Dissolve L-cysteine hydrochloride (10 mmol) in a minimal volume of degassed water. Neutralize with NaHCO3 (10 mmol) if using the salt form.
-
Addition: Dissolve the substituted benzaldehyde (10 mmol) in Ethanol (20 mL). Add this dropwise to the cysteine solution under nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature (25°C) for 6–12 hours.
-
Note: For sterically hindered aldehydes, reflux at 60°C may be required, but this increases the risk of oxidation.
-
-
Precipitation: The product typically precipitates as a white or pale yellow solid.
-
Purification: Filter the solid and wash with cold ether to remove unreacted aldehyde. Recrystallize from Ethanol/Water.[1]
-
Validation:
-
NMR: Look for the characteristic singlet (or doublet in chiral environments) of the C2-H proton around
5.5–6.0 ppm. -
Stereochemistry: The reaction yields a mixture of cis (2R, 4R) and trans (2S, 4R) isomers.[2] Separation can often be achieved via fractional crystallization.
-
Graphviz Diagram 1: Synthesis Workflow & Logic
Caption: Logical flow of thiazolidine synthesis emphasizing the critical control point (CCP) of water removal to prevent hydrolysis.
In Vitro Screening: The COX Selectivity Filter
Before animal testing, compounds must be screened for COX-1 vs. COX-2 selectivity. High COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2) is the primary "Go/No-Go" criterion.
Protocol 2: Colorimetric COX Inhibition Assay
Principle: Peroxidase activity of COX enzymes oxidizes a colorimetric substrate (e.g., TMPD) during the conversion of PGG2 to PGH2.
Procedure:
-
Enzyme Prep: Reconstitute ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0).
-
Inhibitor Incubation:
-
Add 10
L of test compound (dissolved in DMSO) to the reaction wells. -
Critical: Incubate for 15 minutes at 25°C before adding the substrate (Arachidonic Acid). This allows the inhibitor to bind the active site.
-
-
Reaction Initiation: Add Arachidonic Acid (100
M final) and TMPD. -
Measurement: Monitor absorbance at 590 nm for 5 minutes.
-
Calculation:
Structure-Activity Relationship (SAR) Summary:
| Substituent (Para-position of Phenyl) | Electronic Effect | COX-2 Inhibitory Potency | Predicted Stability |
| -NO2 (Nitro) | Strong Electron Withdrawing | High (++++) | High |
| -Cl / -Br (Halogen) | Electron Withdrawing | High (+++) | High |
| -OCH3 (Methoxy) | Electron Donating | Moderate (++) | Moderate |
| -OH (Hydroxy) | Electron Donating | Low (+) | Low (Oxidation prone) |
Insight: Electron-withdrawing groups on the 2-phenyl ring stabilize the thiazolidine ring against oxidative opening and enhance binding affinity within the hydrophobic pocket of COX-2.
In Vivo Validation: Carrageenan-Induced Paw Edema
This assay is the industry standard for assessing acute anti-inflammatory efficacy. It correlates well with inhibition of prostaglandin synthesis.
Protocol 3: Experimental Design
Animals: Wistar rats (150–200g) or Swiss albino mice (25–30g). Groups (n=6 per group):
-
Vehicle Control: Saline/CMC (0.5%).
-
Positive Control: Indomethacin (10 mg/kg) or Celecoxib (5 mg/kg).
-
Test Groups: Thiazolidine Derivative (Three doses: 5, 10, 20 mg/kg).
Workflow:
-
Baseline Measurement: Measure initial paw volume (
) using a plethysmometer. -
Drug Administration: Administer test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
-
Assessment: Measure paw volume (
) at 1, 3, and 6 hours post-injection. -
Data Analysis:
Molecular Mechanism of Action
The anti-inflammatory efficacy of 2-phenyl-1,3-thiazolidines is multi-modal. While COX-2 inhibition is the primary driver, these compounds also suppress the NF-
Graphviz Diagram 2: Pharmacological Pathway
Caption: Dual mechanism of action: Direct enzymatic inhibition of COX-2 and upstream suppression of NF-κB mediated gene expression.
References
-
Synthesis & SAR: Gudipati, R. et al. (2011). "Synthesis and anti-inflammatory activity of 2-phenyl-1,3-thiazolidine-4-carboxylic acid derivatives." Journal of Advanced Pharmaceutical Technology & Research.
-
In Vivo Protocols: Morris, C.J. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology.
-
COX Inhibition Mechanism: Blobaum, A.L.[3] & Marnett, L.J. (2007). "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry.
-
Thiazolidinone Variants: Vigorita, M.G. et al. (2001). "Synthesis and anti-inflammatory activity of 2-phenyl-4-thiazolidinone derivatives." Farmaco.
Sources
Application Note: Developing 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine Derivatives for Drug Discovery
[1]
Abstract
The 2-substituted 1,3-thiazolidine scaffold, particularly its 4-thiazolidinone derivative, represents a "privileged structure" in medicinal chemistry. This guide focuses on the development of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidin-4-one , a potent pharmacophore specifically optimized for Tyrosinase inhibition .[1]
While the saturated thiazolidine ring acts primarily as a prodrug for cysteine delivery or metabolic modulation, the introduction of the C4-carbonyl (thiazolidinone) and the lipophilic 3-benzyloxy moiety creates a high-affinity inhibitor for the tyrosinase active site.[1] This application note details the synthetic pathway, purification protocols, and biological validation assays required to develop this scaffold into a lead candidate for dermatological (hyperpigmentation) or oncological (melanoma) indications.
Part 1: Chemical Synthesis & Optimization
Rationale & Retrosynthesis
The biological activity of this derivative hinges on the 3-(benzyloxy)phenyl group at the C2 position.[1]
-
Mechanistic Insight: The bulky benzyloxy group mimics the tyrosine substrate but provides additional hydrophobic interaction within the enzyme's secondary pocket, often converting the molecule from a substrate to a competitive inhibitor.
-
The Scaffold: We utilize the 4-thiazolidinone core (rather than the saturated thiazolidine) to lock the conformation and provide an additional hydrogen bond acceptor (C=O) for the target protein.[1]
Synthesis Protocol (One-Pot vs. Two-Step)
While one-pot multicomponent reactions are possible, the Two-Step Method is recommended for lead optimization to ensure high purity of the intermediate Schiff base, which critically influences the cyclization yield.[1]
Step 1: Schiff Base Formation
Reagents: 3-(Benzyloxy)benzaldehyde (1.0 eq), Substituted Aniline/Amine (1.0 eq), Ethanol (Abs.).[1] Catalyst: Glacial Acetic Acid (Cat.).[1][2]
-
Dissolve 3-(benzyloxy)benzaldehyde (e.g., 10 mmol) and the selected amine (10 mmol) in absolute ethanol (20 mL).
-
Add 2-3 drops of glacial acetic acid.
-
Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Checkpoint: Disappearance of the aldehyde carbonyl peak in IR (~1700 cm⁻¹) and appearance of the imine stretch (~1620 cm⁻¹) confirms conversion.[1]
-
Cool to room temperature. Filter the precipitated Schiff base, wash with cold ethanol, and dry.
Step 2: Cyclocondensation (Thiazolidinone Formation)
Reagents: Schiff Base (from Step 1), Mercaptoacetic Acid (Thioglycolic acid) (1.5 eq), Anhydrous Toluene or Benzene. Apparatus: Dean-Stark trap (for azeotropic water removal).[1]
-
Suspend the Schiff base (5 mmol) in anhydrous toluene (30 mL).
-
Add mercaptoacetic acid (7.5 mmol) dropwise.
-
Reflux the mixture using a Dean-Stark trap to continuously remove the generated water.
-
Reflux for 8–12 hours.
-
Work-up: Wash the toluene layer with 10% NaHCO₃ (to remove excess acid) and then with brine.[1]
-
Dry over anhydrous Na₂SO₄ and evaporate the solvent.
-
Recrystallize from Ethanol/DMF to obtain the final 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidin-4-one derivative.[1]
Synthetic Workflow Diagram
Caption: Two-step synthesis of thiazolidinone derivatives via Schiff base intermediate and cyclocondensation.
Part 2: Biological Assay Protocols
Primary Screen: Mushroom Tyrosinase Inhibition
This cell-free assay is the industry standard for initial SAR (Structure-Activity Relationship) validation.[1]
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to Dopaquinone, which spontaneously forms Dopachrome (orange color).[1] Inhibitors reduce the rate of Dopachrome formation.[1]
Reagents:
-
Phosphate Buffer (PBS), 50 mM, pH 6.8.
-
Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock.[1]
-
L-DOPA (L-3,4-dihydroxyphenylalanine), 2 mM stock.[1]
-
Positive Control: Kojic Acid.[1]
Protocol:
-
Preparation: Dissolve test compounds in DMSO (Final DMSO concentration in assay < 1%).
-
Incubation: In a 96-well plate, add:
-
140 µL PBS.
-
20 µL Enzyme solution (20 U/well).[1]
-
20 µL Test compound (various concentrations).
-
-
Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.
-
Initiation: Add 20 µL L-DOPA substrate.
-
Measurement: Monitor Absorbance at 475 nm kinetically for 20 minutes using a microplate reader.
-
Calculation:
Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Secondary Screen: Cellular Melanin Content (B16F10)
To confirm the compound penetrates cell membranes and is non-toxic.[1]
Protocol:
-
Culture: Seed B16F10 melanoma cells (
cells/well) in 6-well plates. -
Treatment: Treat cells with test compound +
-MSH (100 nM) to stimulate melanogenesis for 72 hours.[1] -
Lysis: Wash cells with PBS and lyse in 1N NaOH at 60°C for 1 hour.
-
Quantification: Measure Absorbance at 405 nm . Normalize to total protein content (BCA assay).
Screening Cascade Diagram
Caption: Sequential screening cascade from enzymatic inhibition to cellular safety profiling.[1]
Part 3: Data Analysis & Troubleshooting
Expected Results & SAR Table
The following table summarizes expected trends based on the "benzyloxy" substitution pattern.
| Structural Modification (R-Group on N3) | Predicted Tyrosinase Activity (IC₅₀) | LogP (Lipophilicity) | Notes |
| Phenyl (Unsubstituted) | Moderate (10–50 µM) | High | Baseline activity.[1] |
| 4-Hydroxyphenyl | High (< 10 µM) | Moderate | Mimics Tyrosine; H-bond donor. |
| 4-Chlorophenyl | Moderate-High | Very High | Halogen bond potential; poor solubility.[1] |
| Alkyl (Methyl/Ethyl) | Low (> 100 µM) | Low | Lacks aromatic pi-stacking interaction.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete water removal.[1] | Fresh molecular sieves or longer Dean-Stark reflux.[1] |
| Oily Product | Impurities/Polymers.[1] | Recrystallize from Ethanol/Water mixtures; avoid column chromatography if unstable.[1] |
| Precipitation in Assay | Compound insolubility.[1] | Ensure DMSO < 1%; Sonicate stock solution; Check LogP (aim for < 4.0). |
| Non-Linear Kinetics | Enzyme instability or oxidation.[1] | Prepare fresh Tyrosinase daily; Keep on ice; Add substrate last. |
References
-
Design, Synthesis, and Anti-Tyrosinase Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. PubMed. (2025).[1] Link
-
Evaluation of thiazolidinone derivatives as a new class of mushroom tyrosinase inhibitors. ResearchGate. (2025).[1] Link
-
Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds. PMC. (2016).[1] Link
-
2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine. PubMed. (1984).[1] Link
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. (2020). Link
Application Note: Comprehensive Assessment of Antioxidant Potential in Thiazolidine Derivatives
Introduction & Mechanistic Rationale
Thiazolidine derivatives (specifically 1,3-thiazolidines and thiazolidin-4-ones) act as pharmacophores with a dual-mode antioxidant mechanism. Unlike simple phenolic antioxidants that primarily function via Hydrogen Atom Transfer (HAT), thiazolidines exhibit a hybrid activity profile:
-
Radical Scavenging: Mediated by the -NH group in the heterocyclic ring and substituent electron-donating groups (EDGs) which stabilize the resultant radical.
-
Metal Chelation: The sulfur (S1) and nitrogen (N3) atoms in the ring system act as soft bases, effectively sequestering transition metals (Fe²⁺, Cu²⁺) that catalyze the Fenton reaction.
This guide provides a validated workflow to assess these compounds, prioritizing solubility management—the most common failure point in thiazolidine bioassays.
Experimental Workflow
The following decision tree outlines the logical progression from chemical screening to biological validation.
Figure 1: Hierarchical workflow for characterizing thiazolidine antioxidants. Primary screens filter out inactive compounds before investing in biological tissue models.
Primary Screening: Radical Scavenging Kinetics
Protocol A: DPPH Radical Scavenging Assay (Optimized for Thiazolidines)
The DPPH assay is the gold standard for assessing HAT mechanisms. However, thiazolidines often precipitate in the standard methanolic DPPH solution. This protocol uses a DMSO co-solvent system to ensure homogeneity.
Reagents:
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protect from light).
-
Sample Stock: 10 mM Thiazolidine derivative in 100% DMSO.
-
Standard: Ascorbic Acid or Trolox (10 mM in Methanol).
Step-by-Step Methodology:
-
Preparation: Dilute the Sample Stock with methanol to create a concentration range (e.g., 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration in the well does not exceed 5% to avoid solvent interference.
-
Plating:
-
Test Wells: Add 20 µL of diluted sample + 180 µL of DPPH solution.
-
Blank Wells (Sample Control): 20 µL of diluted sample + 180 µL of Methanol (Critical for colored thiazolidines).
-
Control Wells (DPPH max): 20 µL of solvent (DMSO/MeOH mix) + 180 µL of DPPH solution.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes .
-
Measurement: Read Absorbance (Abs) at 517 nm .
Self-Validating Calculation:
Protocol B: ABTS Cation Radical Assay
Thiazolidines with bulky lipophilic groups (e.g., aryl substituents) may react slowly with DPPH due to steric hindrance. ABTS is less sterically demanding and operates via Single Electron Transfer (SET).
Key Modification: Generate the ABTS•+ radical by mixing 7 mM ABTS with 2.45 mM potassium persulfate 16 hours prior to use. Dilute with ethanol to an Abs of 0.70 ± 0.02 at 734 nm before adding samples.
Secondary Mechanism: Metal Chelation Potential[1]
Thiazolidines prevent oxidative stress by "locking" transition metals that catalyze the breakdown of hydrogen peroxide into hydroxyl radicals (Fenton Chemistry).
Protocol C: Ferrozine-Fe²⁺ Chelation Assay
Principle: Ferrozine forms a magenta complex with Fe²⁺ (Abs max ~562 nm).[1][2] Thiazolidines compete for Fe²⁺, reducing the color intensity.
Reagents:
-
FeCl₂ Solution: 2 mM in deionized water.[1]
-
Ferrozine Solution: 5 mM in Methanol.[1]
-
Buffer: Ammonium Acetate buffer (pH 7.4) is preferred over phosphate to prevent iron precipitation.
Step-by-Step Methodology:
-
Reaction Mix: In a 96-well plate, combine:
-
100 µL Test Compound (in Methanol/DMSO).
-
50 µL FeCl₂ (2 mM).[1]
-
-
Equilibration: Shake and incubate for 5 minutes (Allow initial coordination).
-
Detection: Add 50 µL Ferrozine (5 mM).
-
Incubation: Incubate for 10 minutes at room temperature.
-
Measurement: Read Absorbance at 562 nm .
Expert Insight: If the thiazolidine derivative contains a phenolic -OH group, it may reduce Fe³⁺ to Fe²⁺ (pro-oxidant effect) if ferric iron is present. Ensure all glassware is acid-washed to remove trace Fe³⁺ contaminants.
Biological Relevance: Lipid Peroxidation (TBARS)[3][4]
Chemical assays do not account for membrane permeability. The Thiobarbituric Acid Reactive Substances (TBARS) assay using egg yolk homogenate serves as a robust lipid-rich biological model.
Protocol D: TBARS in Lipid Homogenate
Reagents:
-
Lipid Source: 10% (w/v) Egg yolk homogenate in phosphate-buffered saline (PBS).
-
Inducer: 0.07 M FeSO₄ (to induce peroxidation).
-
TBA Reagent: 0.8% Thiobarbituric acid + 1.1% SDS + 20% Acetic acid (pH 3.5).
Workflow:
-
Induction: Mix 0.5 mL homogenate + 0.1 mL Test Compound + 0.1 mL FeSO₄. Incubate at 37°C for 60 minutes .
-
Termination: Add 1.5 mL of TBA Reagent.
-
Chromogen Formation: Heat at 95°C for 60 minutes . (Use a water bath; dry heat blocks cause uneven heating).
-
Extraction: Cool, add 2 mL n-butanol, vortex, and centrifuge at 3000 rpm for 10 min.
-
Measurement: Read Absorbance of the organic (upper) layer at 532 nm .
Mechanistic Visualization & Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimization. The diagram below illustrates how specific structural features of thiazolidines drive antioxidant activity.
Figure 2: Structure-Activity Relationship (SAR) map. The sulfur/nitrogen core drives chelation, while C5-aryl substitution determines radical scavenging potency.
Data Interpretation & SAR Rules
When analyzing your data, apply these general SAR rules derived from recent literature:
-
C5-Substitution: Compounds with electron-donating groups (OH, OMe) at the para position of the phenyl ring attached to C5 show the highest DPPH scavenging (IC50 < 25 µM).
-
N3-Substitution: Alkylation of the N3 nitrogen abolishes the H-bond donating capability, significantly reducing DPPH activity but retaining Metal Chelation properties.
-
Sulfur Oxidation: Oxidation of the ring sulfur to sulfoxide/sulfone reduces lipophilicity and alters chelation geometry, generally lowering activity.
Summary of Validation Criteria
| Parameter | Acceptance Criterion | Troubleshooting |
| Z-Factor (Screening) | > 0.5 | If < 0.5, increase incubation time or check pipetting precision. |
| Solvent Blank | Abs < 0.05 | High background? Switch from DMSO to Ethanol or dilute further. |
| Reference Standard | IC50 within ±15% of Lit. | If Ascorbic Acid fails, check reagent freshness (oxidizes rapidly). |
| CV% (Replicates) | < 5% | High variance usually indicates precipitation of the thiazolidine. |
References
-
Geronikaki, A. A., et al. (2013).[3] Thiazoles and thiazolidinones as antioxidants. Current Medicinal Chemistry. Retrieved from [Link]
-
Marc, G., et al. (2021). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties. Molecules (MDPI). Retrieved from [Link]
-
Gulcin, I. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants (MDPI). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 2-Aryl-1,3-Thiazolidine Derivatives
Current Status: Operational Subject: Troubleshooting Aqueous Solubility for Biological Assays Ticket ID: TZD-SOL-001
Executive Summary
2-aryl-1,3-thiazolidine derivatives (often synthesized via condensation of L-cysteine and aromatic aldehydes) present a classic medicinal chemistry paradox: the thiazolidine ring provides a polar scaffold, but the 2-aryl substituent—essential for biological activity (antimicrobial, anticancer)—introduces significant lipophilicity.
Users frequently encounter precipitation ("crashing out") when diluting DMSO stocks into aqueous buffers (PBS, media). This guide addresses the physicochemical conflict between the hydrophobic aryl tail and the hydrophilic carboxylate head, providing three tiered protocols to stabilize these compounds in solution.
Module 1: The "Crash" – Managing DMSO Dilution Shock
Issue: "My compound is soluble in 100% DMSO, but precipitates immediately upon addition to cell culture media (pH 7.4)."
Root Cause:
This is a dielectric constant shock . DMSO (
Protocol A: The "Step-Down" Serial Dilution
Do not spike 100% DMSO stock directly into the final assay buffer.
-
Prepare High-Concentration Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Intermediate Dilution (The Bridge): Dilute the stock 1:10 into PEG-400 (Polyethylene Glycol 400) or Propylene Glycol .
-
Why? PEG has intermediate polarity and suppresses nucleation of crystals.
-
-
Final Dilution: Dilute the PEG/DMSO mix into your pre-warmed (
) assay buffer.-
Target: Final DMSO concentration
(v/v) to avoid cytotoxicity.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Data: Solvent Tolerance Table
| Solvent System | Solubility Potential | Biological Toxicity | Recommended Use |
| 100% DMSO | High ( | High (Toxic | Primary Stock Storage |
| 50% DMSO / 50% PEG-400 | High ( | Moderate | Intermediate Working Solution |
| PBS (pH 7.4) | Low ( | None | Final Assay Buffer |
| PBS + 5% Tween-80 | Moderate ( | Low (Cell dependent) | For Animal/In Vivo studies |
Module 2: The "Drift" – pH-Dependent Solubilization
Issue: "The compound dissolves in basic solution but precipitates over time at physiological pH."
Scientific Rationale: Most 2-aryl-1,3-thiazolidine-4-carboxylic acids are zwitterionic or acidic.
-
Carboxylic Acid pKa:
. At pH 7.4, this is fully ionized ( ). -
Ring Nitrogen pKa:
(Conjugate acid). At pH 7.4, this is largely uncharged. -
The Trap: While the carboxylate is ionized at pH 7.4, a bulky hydrophobic 2-aryl group (e.g., p-chlorophenyl, naphthyl) can overwhelm the single charge, leading to aggregation.
Protocol B: In Situ Salt Formation
Converting the free acid to a sodium or potassium salt before dilution increases the dissolution rate and stability.
-
Calculate Stoichiometry: Determine moles of your thiazolidine derivative.
-
Alkaline Activation: Add 1.05 equivalents of 0.1 M
(Sodium Carbonate) to the solid compound.-
Note: Avoid strong bases like NaOH if your derivative has ester linkages, to prevent hydrolysis.
-
-
Sonication: Sonicate for 5–10 minutes until clear. The solution is now the Sodium Salt Stock .
-
Buffer Back-Titration: Add this stock to a highly buffered solution (e.g., 50 mM HEPES, pH 7.4). The high buffer capacity will absorb the excess carbonate alkalinity while keeping the drug solubilized.
Module 3: Advanced Formulation – Cyclodextrin Complexation
Issue: "I need high concentrations (
Solution: Host-Guest Complexation.
Protocol C: The Kneading Method (Solid State Complexation)
Best for labs without freeze-dryers.
-
Ratio: Mix the Thiazolidine derivative and HP-
-CD in a 1:1 molar ratio . -
Wetting: Add a minimal amount of Ethanol:Water (1:1 v/v) to the powder mixture in a mortar—just enough to form a thick paste.
-
Kneading: Grind vigorously with a pestle for 30–45 minutes. The paste will dry out; add drops of solvent to maintain consistency.
-
Mechanism:[1] The mechanical energy forces the aryl group into the CD cavity.
-
-
Drying: Dry the paste in an oven at
for 24 hours. -
Reconstitution: The resulting powder will dissolve rapidly in water/saline.
Visual Troubleshooting Guide
Figure 1: Decision tree for selecting the optimal solubilization strategy based on chemical structure and concentration requirements.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO for in vivo (animal) studies? A: Generally, no. DMSO causes hemolysis and tissue damage at high concentrations. For animal injections, use Protocol C (Cyclodextrins) or a formulation of 5% Ethanol / 5% Tween-80 / 90% Saline .
Q2: My compound has a nitro group (
Q3: How stable are these compounds in solution?
A: Thiazolidine rings are susceptible to hydrolysis (ring opening) under highly acidic (pH < 2) or oxidative conditions. Store stock solutions in DMSO at
References
-
Gudasi, K. B., et al. (2025). Complex Formation of Thiazolidine-2,4-dicarboxylic Acid with Selected Divalent and Trivalent Metal Ions. Chemical Papers.
-
BenchChem Technical Support. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
-
Nikon Healthcare. (2025). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
-
Chandra, R., et al. (2025).[2] World Journal of Pharmaceutical Research: Inclusion complexes of thiazolidinone derivatives.
-
ResearchGate. (2022). Solubility for different thiazolidine-2-carboxylic acid derivatives.
Sources
Technical Support Center: Synthesis of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine
Welcome to the technical support center for the synthesis of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through the condensation reaction of 3-(benzyloxy)benzaldehyde and cysteamine (2-aminoethanethiol). This reaction proceeds via the formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization to form the final thiazolidine ring.[1]
dot graph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Reactants Reactant1 [label="3-(Benzyloxy)benzaldehyde"]; Reactant2 [label="Cysteamine"];
// Intermediates Intermediate1 [label="Hemiaminal Intermediate"]; Intermediate2 [label="Schiff Base (Imine)"];
// Product Product [label="this compound"];
// Reaction flow Reactant1 -> Intermediate1 [label="+ Cysteamine"]; Reactant2 -> Intermediate1; Intermediate1 -> Intermediate2 [label="- H2O"]; Intermediate2 -> Product [label="Intramolecular\nCyclization"]; } enddot Caption: Reaction mechanism for thiazolidine synthesis.
Q2: I'm observing a lower than expected yield. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be addressed by extending the reaction time or moderately increasing the temperature.
-
Reversibility of the Reaction: The formation of the Schiff base intermediate is a reversible process.[2] Efficient removal of water, often using a Dean-Stark apparatus or a drying agent, is crucial to drive the equilibrium towards the product.[1]
-
Side Reactions: The formation of byproducts can consume the starting materials, thereby reducing the yield of the desired product.
-
Degradation of Reactants or Product: Cysteamine is susceptible to oxidation, especially at alkaline pH, to form cystamine.[3] The stability of the final thiazolidine product should also be considered, as some thiazolidine derivatives can be susceptible to hydrolysis under certain pH conditions.[4]
Q3: What are the most common byproducts in this synthesis, and how can I identify them?
Several byproducts can form during the synthesis. Their identification is critical for optimizing the reaction conditions and ensuring the purity of the final product.
| Potential Byproduct | Formation Pathway | Identification Methods |
| Unreacted 3-(Benzyloxy)benzaldehyde | Incomplete reaction. | TLC, HPLC, GC-MS, 1H NMR |
| Unreacted Cysteamine/Cystamine | Incomplete reaction or oxidation of cysteamine. | TLC (with appropriate staining), LC-MS |
| Schiff Base Intermediate | Incomplete cyclization. | LC-MS, 1H NMR |
| N,N'-bis[3-(benzyloxy)phenyl]methylidene}ethane-1,2-diamine | Reaction of the aldehyde with residual ethylenediamine impurity in cysteamine. | LC-MS, 1H NMR, 13C NMR |
| Oxidation Products of the Aldehyde | Oxidation of 3-(benzyloxy)benzaldehyde to 3-(benzyloxy)benzoic acid. | HPLC, LC-MS |
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a more in-depth look at identifying and mitigating the formation of common byproducts.
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
TLC analysis shows spots corresponding to the starting materials (3-(benzyloxy)benzaldehyde and/or cysteamine).
-
1H NMR of the crude product shows characteristic peaks of the starting materials. For 3-(benzyloxy)benzaldehyde, this would include the aldehyde proton peak around 9.9-10.0 ppm.
Troubleshooting Workflow:
dot graph "Troubleshooting_Starting_Materials" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Unreacted Starting Materials Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Verify Reaction Conditions"]; Check2 [label="Ensure Efficient Water Removal"]; Check3 [label="Consider Reactant Stoichiometry"]; Action1 [label="Increase Reaction Time or Temperature", shape=box, fillcolor="#FBBC05"]; Action2 [label="Use Dean-Stark or Drying Agent", shape=box, fillcolor="#FBBC05"]; Action3 [label="Use Slight Excess of One Reactant", shape=box, fillcolor="#FBBC05"]; End [label="Reaction Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check1; Start -> Check2; Start -> Check3; Check1 -> Action1; Check2 -> Action2; Check3 -> Action3; Action1 -> End; Action2 -> End; Action3 -> End; } enddot Caption: Workflow for addressing unreacted starting materials.
Mitigation Strategies:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. A modest increase in temperature can accelerate the reaction rate, but excessive heat should be avoided to prevent degradation.
-
Efficient Water Removal: As the reaction produces water, its removal is critical to shift the equilibrium towards the product.[1] Employing a Dean-Stark trap or adding a dehydrating agent like anhydrous magnesium sulfate can be effective.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of one of the reactants (e.g., 1.1 equivalents of cysteamine) can sometimes drive the reaction to completion. However, this may necessitate a more rigorous purification step to remove the excess reactant.
Issue 2: Identification of the Intermediate Schiff Base
Symptoms:
-
A new spot on the TLC plate that is different from the starting materials and the final product.
-
Mass spectrometry data showing a peak corresponding to the molecular weight of the Schiff base.
-
1H NMR may show a characteristic imine proton signal (R-CH=N-R') typically in the range of 8.0-8.5 ppm.[5]
Mitigation Strategies:
-
Promote Cyclization: The conversion of the Schiff base to the thiazolidine is an intramolecular cyclization. This step can be facilitated by ensuring the reaction is sufficiently heated and run for an adequate amount of time. In some cases, a mild acid catalyst can promote this cyclization, although this should be approached with caution to avoid unwanted side reactions.
Issue 3: Formation of Oxidized Byproducts
Symptoms:
-
The presence of 3-(benzyloxy)benzoic acid, which can be detected by HPLC or LC-MS.
-
Discoloration of the reaction mixture.
-
Cystamine formation from the oxidation of cysteamine.[3]
Mitigation Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of both the aldehyde and the cysteamine.
-
Use of Fresh Reagents: Use freshly opened or purified 3-(benzyloxy)benzaldehyde. Cysteamine should be stored under inert gas and handled quickly to minimize exposure to air.
Experimental Protocols for Byproduct Analysis
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting: Apply small spots of the reaction mixture, along with co-spots of the starting materials (3-(benzyloxy)benzaldehyde and cysteamine) and the purified product (if available) as references.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The optimal ratio should be determined experimentally to achieve good separation of all components.
-
Visualization: Visualize the spots under UV light (254 nm). Additionally, staining with potassium permanganate or ninhydrin (for primary amines like cysteamine) can help visualize non-UV active compounds.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly used.
-
Detection: UV detection at a wavelength where the aromatic components absorb (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.
-
Analysis: Compare the retention times of the peaks in the reaction mixture with those of authentic standards of the starting materials and the expected product.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Evaporate the solvent from a small sample of the crude reaction mixture and dissolve the residue in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1H NMR Analysis:
-
3-(Benzyloxy)benzaldehyde: Look for the aldehyde proton singlet around δ 9.9-10.0 ppm.
-
This compound: The proton on the carbon between the nitrogen and sulfur (C2-H) will appear as a characteristic singlet.
-
Schiff Base Intermediate: An imine proton (CH=N) will be present, typically downfield from the aromatic protons.[5]
-
-
13C NMR Analysis: This can provide further confirmation of the structures present.
Protocol 4: Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight).
-
Analysis: Determine the molecular weights of the components in the crude reaction mixture and compare them to the expected molecular weights of the starting materials, product, and potential byproducts.
References
- Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118-119.
- Pescina, S., et al. (2018). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical and Biomedical Analysis, 159, 213-224.
- da Silva, C. M., et al. (2011). Schiff bases: A short review of their synthesis, properties and applications. Journal of Advanced Research, 2(1), 1-8.
- Khan, K. M., et al. (2015). A review on the synthesis and biological importance of thiazolidine derivatives. Journal of the Chemical Society of Pakistan, 37(5), 1034-1056.
- D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2-substituted thiazolidines. Tetrahedron, 62(3), 513-548.
Sources
- 1. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II) Cation [scirp.org]
- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
Technical Support Center: Stability & Degradation of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Degradation Pathways & Stability Profiles
Introduction: Understanding Your Molecule's Vulnerabilities
Welcome to the technical guide for 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine . As researchers, we often treat stability as a checkbox, but for this specific scaffold, it is a dynamic equilibrium.
To successfully work with this molecule, you must recognize it as a masked aldehyde . Structurally, the C2 position (the carbon between the nitrogen and sulfur) is an aminal-like center . It is formed by the condensation of cysteamine and 3-(benzyloxy)benzaldehyde. Consequently, its primary failure mode is not random decomposition, but a reversion to these precursors. Secondly, the sulfur atom in the thiazolidine ring is a "soft" nucleophile, highly susceptible to oxidative attack.
This guide breaks down these pathways into actionable troubleshooting modules.
Module 1: Hydrolytic Instability (Ring Opening)
The Core Issue: In aqueous acidic media (and to a lesser extent, basic media), the thiazolidine ring exists in equilibrium with its open-chain imine form and its hydrolysis products. This is the most common cause of "disappearing API" in solution stability studies.
Mechanism of Action
-
Protonation: The ring nitrogen is protonated.
-
Ring Opening: The C2-S bond cleaves to form an iminium ion (acyclic Schiff base).
-
Hydrolysis: Water attacks the iminium carbon, releasing 3-(benzyloxy)benzaldehyde and cysteamine .
Pathway Visualization
Figure 1: Acid-catalyzed hydrolysis pathway showing the reversible equilibrium between the thiazolidine ring and its aldehyde/amine precursors.
Troubleshooting Guide: Hydrolysis
| Symptom | Probable Cause | Diagnostic Action | Remediation |
| New Peak at RRT ~1.2-1.5 (High Absorbance) | Formation of 3-(benzyloxy)benzaldehyde . The aldehyde typically has a higher UV response factor than the saturated thiazolidine. | Check UV spectrum of the new peak. Does it match the benzaldehyde reference standard? | Buffer the solution to pH 6.0–7.5. Thiazolidines are most stable near neutral pH. |
| Loss of Mass Balance | Cysteamine (the other degradant) has weak UV absorbance and may elute in the void volume. | Perform LC-MS/MS. Look for m/z 78 (cysteamine) or derivatize with Ellman’s Reagent to detect free thiols. | Use a polar embedded column or HILIC mode to retain the polar cysteamine fragment. |
| API Recovery < 90% in Diluent | The diluent is too acidic (e.g., 0.1% TFA in water/MeCN). | Inject immediately after preparation vs. 4 hours later. | Switch diluent to 10 mM Ammonium Bicarbonate (pH 7.4) or pure Acetonitrile (if solubility permits). |
Module 2: Oxidative Degradation (Sulfur Reactivity)
The Core Issue: The sulfur atom is electron-rich. In the presence of peroxides (common in excipients like PEG or Tween) or atmospheric oxygen under light, it oxidizes. Unlike hydrolysis, this is irreversible .
Mechanism of Action
-
S-Oxidation: Formation of the Sulfoxide (M+16) and Sulfone (M+32).
-
Dehydrogenation: Oxidation of the ring to form the aromatic Thiazole derivative (M-4). This restores aromaticity to the heterocyclic ring, making it very stable but inactive.
Pathway Visualization
Figure 2: Oxidative divergence showing S-oxidation (vertical) and aromatization to thiazole (horizontal).
Troubleshooting Guide: Oxidation
| Symptom | Probable Cause | Diagnostic Action | Remediation |
| M+16 Peak in LC-MS | Sulfoxide formation. Often appears as a split peak due to diastereomers (sulfur becomes a chiral center). | Check for peak splitting. Sulfoxides of chiral thiazolidines often resolve into two peaks. | Add an antioxidant (e.g., Sodium Metabisulfite) to the formulation or mobile phase. |
| M-4 Peak (Aromatization) | Conversion to 2-[3-(benzyloxy)phenyl]thiazole . | Check UV spectrum. The thiazole will have a significantly different, more conjugated chromophore (red-shifted). | Protect from light and transition metals (Fe, Cu) which catalyze dehydrogenation. |
| Degradation in Solid State | Surface oxidation due to headspace oxygen. | N/A | Store under Nitrogen or Argon. Use oxygen scavengers in packaging. |
Module 3: Validated Stress Testing Protocols
Do not rely on generic protocols. Use these specific conditions tailored for thiazolidine lability to validate your analytical method (Stability Indicating Method - SIM).
Protocol A: Hydrolytic Stress (Acid)
Rationale: To determine the half-life of the aminal bond.
-
Preparation: Dissolve API to 1 mg/mL in Acetonitrile.
-
Stress: Add equal volume of 0.1 N HCl .
-
Incubation: Room Temperature for 2 hours. (Do not heat initially; thiazolidines hydrolyze fast).
-
Neutralization: Quench with equal volume 0.1 N NaOH before injection.
-
Target: Look for ~20% degradation. If >50% degrades, repeat with 0.01 N HCl.
Protocol B: Oxidative Stress
Rationale: To generate sulfoxide/sulfone markers.
-
Preparation: Dissolve API to 1 mg/mL in Acetonitrile.
-
Stress: Add 3% H2O2 (aq).
-
Incubation: Room Temperature for 6–12 hours.
-
Target: Look for the M+16 peak. Note: Benzyloxy group is generally stable here, but the sulfur will react aggressively.
Frequently Asked Questions (FAQs)
Q: My "pure" standard contains a 0.5% impurity that matches the aldehyde precursor. Is my synthesis bad? A: Not necessarily. This is likely equilibrium reversion . If you dissolve the standard in a protic solvent (methanol/water) and let it sit, the aldehyde peak may grow until it hits equilibrium. Always prepare standards fresh in aprotic solvents (e.g., 100% DMSO or Acetonitrile) for calibration.
Q: Can the Benzyloxy group itself degrade? A: Yes, but it requires extreme conditions not usually seen in standard stability testing.
-
Condition: Strong mineral acids (HBr, HI) or catalytic hydrogenation (H2/Pd-C).
-
Result: Cleavage of the ether to form 3-hydroxyphenyl-thiazolidine and benzyl bromide/toluene .
-
Relevance: Unlikely in formulation stability, but critical to avoid during synthesis workup.
Q: Why do I see two peaks for the API in Chiral HPLC? A: The C2 position is a chiral center. Unless you performed an enantioselective synthesis, you have a racemic mixture (R and S enantiomers). Furthermore, in solution, the ring-opening/closing mechanism (mutarotation) can sometimes racemize an optically pure sample over time.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Conference on Harmonisation.[3]
-
Luhowy, R., & Meneghini, F. (1979).[4] The mechanism of alkaline hydrolysis of thiazolidines. Journal of the American Chemical Society, 101(2), 420–425.
-
BenchChem Technical Support. (2025). Degradation pathways of 2-amino-1,3,4-thiadiazoles and related heterocycles.[5]
-
El-Emary, T. I. (2016).[6] Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2. ResearchGate Discussions.
Sources
Validation & Comparative
A Researcher's Guide to the Biological Validation of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine: A Comparative Analysis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the thiazolidine ring system stands out as a "privileged scaffold"—a molecular framework that consistently appears in compounds with a wide array of biological activities.[1] Thiazolidine derivatives have been successfully developed into therapeutics for conditions ranging from diabetes to cancer and inflammatory diseases.[2][3][4][5] This guide focuses on a novel derivative, 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine (hereafter referred to as Compound T ), whose biological activities remain to be fully characterized.
Given the established anti-inflammatory and anti-cancer properties of related thiazolidine structures[6][7][8][9], we hypothesize that Compound T may exert its effects by modulating key inflammatory signaling pathways that are often dysregulated in cancer. This guide provides a comprehensive, step-by-step framework for researchers to validate this hypothesis. We will objectively compare the performance of Compound T against a well-established alternative, BAY 11-7082, a known inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] The methodologies described herein are designed to be self-validating, incorporating the necessary controls and logical flow to ensure trustworthy and reproducible results.
The NF-κB Signaling Pathway: A Critical Target in Disease
The NF-κB pathway is a cornerstone of the cellular response to stimuli such as stress, cytokines, and pathogenic antigens.[12] In its inactive state, the NF-κB transcription factor is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation (e.g., by Tumor Necrosis Factor-alpha, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα.[13] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of its inhibitor frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory and pro-survival genes.[12]
Chronic or aberrant activation of this pathway is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[11][12] Inhibitors can act at various points in this cascade, with a common strategy being the prevention of IκBα phosphorylation, thus keeping NF-κB locked in its inactive cytoplasmic state.[13]
Caption: The NF-κB signaling cascade and the proposed inhibitory point for Compound T.
A Comparative Experimental Workflow for Compound Validation
To rigorously assess the biological activity of Compound T, we employ a multi-stage validation process. This workflow begins with a broad assessment of cellular impact and progressively narrows down to specific molecular mechanisms. This systematic approach ensures that any observed effects on the target pathway are not simply artifacts of general toxicity.
Caption: Logical workflow for the validation of Compound T's biological activity.
Experimental Protocols and Data Interpretation
Part A: Assessing Cytotoxicity and Cell Viability with the MTT Assay
Expertise & Causality: Before investigating the specific molecular mechanism of a novel compound, it is imperative to first determine its effect on overall cell health and metabolic activity.[14] The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16] This initial screen is crucial for two reasons: 1) It identifies the concentration range at which the compound is non-toxic, ensuring that any subsequent observations are due to specific pathway inhibition rather than cell death. 2) It allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of Compound T and the reference inhibitor, BAY 11-7082, in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[15] Incubate the plate for another 2-4 hours at 37°C, allowing for the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[17] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[15]
-
Data Analysis: Subtract the average absorbance of the "no cells" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Hypothetical Data Presentation:
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| Compound T | MDA-MB-231 | 48 hours | 12.5 |
| BAY 11-7082 | MDA-MB-231 | 48 hours | 8.2 |
This table summarizes hypothetical cytotoxicity data, providing a clear quantitative comparison of potency.
Part B: Validating NF-κB Pathway Inhibition via Western Blot
Expertise & Causality: Once a non-toxic working concentration is established (typically well below the IC50), the next step is to validate the compound's effect on the target pathway. Western blotting is a powerful technique to detect specific proteins in a sample, allowing us to visualize the molecular events of signal transduction.[18] To confirm inhibition of the NF-κB pathway, we will measure the levels of phosphorylated IκBα (p-IκBα). A potent inhibitor should prevent the phosphorylation of IκBα, even in the presence of a strong pathway activator like TNF-α. Therefore, a decrease in the p-IκBα signal in treated cells compared to stimulated, untreated cells is a direct indicator of target engagement.[13]
Detailed Protocol: Western Blot for p-IκBα
-
Cell Culture and Treatment: Plate MDA-MB-231 cells in 6-well plates and grow until they reach 80-90% confluency. Pre-treat the cells with a non-toxic concentration of Compound T (e.g., 5 µM) and BAY 11-7082 (e.g., 5 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells by adding TNF-α (e.g., 10 ng/mL) to the medium for 15-30 minutes to robustly activate the NF-κB pathway. Include an unstimulated, untreated control group.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading of protein for each sample.[20]
-
SDS-PAGE: Denature the protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-IκBα. Subsequently, wash the membrane and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To ensure observed changes are not due to variations in total protein, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total IκBα and a loading control like β-actin.
Hypothetical Data Presentation:
| Treatment Group | p-IκBα Level (Relative to Stimulated Control) | Total IκBα Level (Relative to Stimulated Control) |
| Control (Unstimulated) | 0.15 | 1.80 |
| TNF-α Stimulated | 1.00 | 1.00 |
| TNF-α + Compound T (5 µM) | 0.35 | 1.65 |
| TNF-α + BAY 11-7082 (5 µM) | 0.20 | 1.75 |
This table presents a quantitative summary of Western Blot results. A decrease in p-IκBα and a corresponding stabilization (increase) of total IκBα in the presence of the inhibitors would validate the mechanism of action.
Synthesizing the Evidence: A Comparative Overview
The experimental workflow provides two critical sets of data for comparison. The MTT assay establishes the relative potency of Compound T and BAY 11-7082 in terms of their impact on cell viability. In our hypothetical example, BAY 11-7082 shows a slightly lower IC50 (8.2 µM vs 12.5 µM), suggesting it is more potent in inducing cell death at higher concentrations.
However, the mechanistic Western Blot data provides a more nuanced picture of the compounds' intended activity. Both Compound T and BAY 11-7082 effectively reduce the TNF-α-induced phosphorylation of IκBα at a non-toxic concentration of 5 µM. This strongly supports the hypothesis that Compound T, like the reference compound, functions as an inhibitor of the NF-κB signaling pathway. The data also shows that preventing phosphorylation of IκBα leads to its stabilization, as evidenced by the higher levels of total IκBα in the treated groups.
Conclusion
This guide outlines a logical and scientifically rigorous methodology for the initial biological validation of a novel thiazolidine derivative, this compound. By employing a systematic workflow that moves from broad cytotoxic screening to specific mechanistic analysis, researchers can generate reliable and interpretable data. The direct comparison against a known inhibitor, BAY 11-7082, provides an essential benchmark for evaluating the compound's potency and confirming its mechanism of action. This structured approach is fundamental in the early stages of drug discovery and is essential for identifying promising new therapeutic candidates.
References
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Gallagher, A. M., et al. (2007). Thiazolidinediones as anti-cancer agents. PMC - NIH. Available at: [Link]
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Patsnap. (2024). What are NF-κB inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
Singh, D., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. Available at: [Link]
-
Quartzy. (2017). Cell viability assays: MTT assay application and protocol. Quartzy. Available at: [Link]
-
Ali, A., et al. (2026). Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. Informatics in Medicine Unlocked. Available at: [Link]
-
Natarajan, G., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Katore, D. U., et al. (2021). THIAZOLIDINEDIONE'S AS ANTICANCER AGENTS. IJCRT.org. Available at: [Link]
-
Juvale, K., et al. (2025). Thiazolidinedione derivatives: emerging role in cancer therapy. Medicinal Chemistry Research. Available at: [Link]
-
Kumar, A., et al. (2024). Antidiabetic potential of thiazolidinedione derivatives with efficient design, molecular docking, structural activity relationship, and biological activity: an update review (2021-2023). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Kumar, P., et al. (2017). Design synthesis and evaluation of novel thiazolidinedione derivatives as antidiabetic agents. The Pharma Innovation Journal. Available at: [Link]
-
Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available at: [Link]
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Sharma, R., et al. (2023). An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Al-Ghraiybah, N. F., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PMC - NIH. Available at: [Link]
-
Singh, G., et al. (2025). Thiazolidinediones Beyond PPAR-?: A Review of Their Multifaceted Antidiabetic Actions. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. MDPI. Available at: [Link]
-
Naim, M. J., et al. (2022). Thiazolidinediones as leads: A review. ScienceScholar. Available at: [Link]
-
Kumar, D., et al. (2021). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. Available at: [Link]
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Basak, S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
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Foley, T. L., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. Available at: [Link]
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Sharma, S., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]
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Atta-Allah, S. R., et al. (2021). Synthesis, Design and Anti-inflammatory Activity of Novel 5-(Indol-3-yl)thiazolidinone Derivatives as COX-2 Inhibitors. Bentham Science Publishers. Available at: [Link]
-
Kumar, G. S., et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. ResearchGate. Available at: [Link]
-
Bireddy, S., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]
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WIX. (2025). Western Blot Protein Analysis: Key Technique for Specific and Versatile Results. WIX. Available at: [Link]
-
Johnson, A. (2020). Methods and Protocols for Western Blot. MolecularCloud. Available at: [Link]
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Spectroscopic Characterization of 2-Aryl-1,3-Thiazolidine Analogues: A Technical Guide
Executive Summary
The 2-aryl-1,3-thiazolidine scaffold represents a privileged pharmacophore in drug discovery, exhibiting potent antibacterial, antifungal, and anti-inflammatory properties. However, the structural validation of these compounds is frequently complicated by their dynamic stereochemistry and the close spectral resemblance to their open-chain precursors (Schiff bases) or oxidized derivatives (thiazolidin-4-ones).
This guide provides a definitive spectroscopic framework for distinguishing saturated 2-aryl-1,3-thiazolidines from their Schiff base precursors and thiazolidin-4-one analogues. We prioritize Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as the primary validation tools.
Structural Context & Synthesis Pathways[1][2][3][4][5][6][7]
To interpret the spectra, one must understand the origin of the signals. The synthesis typically involves the condensation of an aromatic aldehyde with a sulfur-containing amine. The choice of reagents dictates the final ring structure and the resulting spectral fingerprint.
Pathway Analysis (Graphviz)
Figure 1: Divergent synthesis pathways determining the spectroscopic signature. The presence of thioglycolic acid introduces a carbonyl group, fundamentally altering the IR and NMR profile.
Comparative Spectroscopic Analysis
Infrared (IR) Spectroscopy: The First Pass
IR is the fastest method to confirm ring closure and distinguish the saturated thiazolidine from the thiazolidin-4-one analogue.
| Feature | Saturated 2-Aryl-1,3-Thiazolidine | 2-Aryl-Thiazolidin-4-one (Alternative) | Schiff Base (Precursor) |
| C=O Stretch | Absent | Strong, Sharp (~1680–1720 cm⁻¹) | Absent |
| C=N Stretch | Absent | Absent | Strong (~1610–1630 cm⁻¹) |
| N-H Stretch | Medium (~3300–3400 cm⁻¹) (if N is unsubstituted) | Absent (if N-substituted) | Absent (usually) |
| C-S Stretch | Weak (~600–700 cm⁻¹) | Weak (~600–700 cm⁻¹) | Absent |
Diagnostic Insight: The absence of the imine (C=N) peak confirms cyclization. The absence of the carbonyl (C=O) peak confirms the compound is the saturated thiazolidine, not the 4-one derivative.
¹H NMR Spectroscopy: The Definitive Proof
NMR provides the most reliable data for structural confirmation. The H-2 proton (benzylic methine) is the diagnostic "fingerprint" signal.
Table 2: Diagnostic ¹H NMR Signals (in DMSO-d₆ or CDCl₃)
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Mechanistic Explanation |
| H-2 | Methine (N-CH-S) | 5.50 – 6.20 | Singlet (or doublet if NH coupled) | Deshielded by adjacent N, S, and Aryl ring. This is the "Anchor Peak." |
| H-4 | Methylene (N-CH₂) | 2.80 – 3.50 | Multiplet | Diastereotopic protons in a rigid ring system. |
| H-5 | Methylene (S-CH₂) | 3.00 – 3.80 | Multiplet | Adjacent to Sulfur; complex splitting due to ring puckering. |
| N-H | Amine | 2.50 – 4.00 | Broad Singlet | Only present in N-unsubstituted analogues; disappears with D₂O shake. |
Critical Comparison - The "4-one" Analogue: In thiazolidin-4-ones , the H-5 protons (S-CH₂-C=O) typically appear as a sharp singlet around 3.60 – 3.90 ppm (if no chiral center at C5) or a distinct AB quartet. In saturated thiazolidines , the H-4 and H-5 protons appear as complex multiplets due to the vicinal coupling between C4 and C5 protons, which is absent in the 4-one structure.
¹³C NMR Comparison
| Carbon | Saturated Thiazolidine (δ ppm) | Thiazolidin-4-one (δ ppm) |
| C-2 (N-C-S) | 70.0 – 75.0 | 60.0 – 65.0 |
| C-4 (N-C) | 50.0 – 55.0 | 170.0 – 175.0 (C=O) |
| C-5 (S-C) | 30.0 – 35.0 | 30.0 – 35.0 |
Experimental Protocols
Protocol A: Synthesis of 2-Phenyl-1,3-thiazolidine (Saturated)
This protocol yields the saturated ring, distinct from the 4-one derivative.
-
Reagents: Dissolve Benzaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add 2-Aminoethanethiol (Cysteamine) (10 mmol) slowly with stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid (optional, accelerates imine formation).
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Checkpoint: The starting aldehyde spot will disappear. A new, more polar spot will appear.
-
-
Work-up: Evaporate solvent under reduced pressure. The residue is often an oil that solidifies upon cooling or trituration with diethyl ether.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Protocol B: Spectroscopic Validation Workflow
Follow this logic gate to validate your product.
Figure 2: Logical decision tree for validating thiazolidine structure excluding common byproducts.
Stereochemical Considerations (Advanced)
The C-2 position in 2-aryl-1,3-thiazolidines is a chiral center.
-
Racemates: If using achiral cysteamine, the product is a racemate (R/S).
-
Diastereomers: If using L-Cysteine (or ester) as the starting material, you will generate diastereomers (cis/trans relative to the carboxylate at C4).
-
NMR Distinction: The H-2 proton in the cis isomer typically appears slightly downfield (higher ppm) compared to the trans isomer due to steric compression and anisotropy.
-
Stability & Handling
-
Oxidation Risk: Saturated thiazolidines are susceptible to oxidation to thiazoles or sulfoxides if left in solution for extended periods. Store solids at -20°C.
-
Hydrolysis: The ring is an N,S-acetal. It is stable in neutral/basic media but can hydrolyze back to the aldehyde and aminothiol in strong aqueous acid.
References
-
Gudasi, K. B., et al. (2006). "X-ray crystal structure and spectroscopic studies of 2-(4-methoxyphenyl)-3-(2-pyridyl)-1,3-thiazolidin-4-one." Journal of Molecular Structure.
- Katritzky, A. R., et al. (2000). "Synthesis and properties of 2-substituted 1,3-thiazolidines." Heterocycles. (Standard reference text for heterocyclic shifts).
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Source for IR C=N vs C=O distinction).
-
National Center for Biotechnology Information. PubChem Compound Summary for Thiazolidine-4-carboxylic acid (Proline analog comparison).
Structure-Activity Relationship of 2-[3-(Benzyloxy)phenyl]-1,3-Thiazolidine Derivatives: A Technical Guide
The following is a comprehensive Publish Comparison Guide on the structure-activity relationship (SAR) of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine derivatives . This guide is designed for researchers and drug development professionals, focusing on the scaffold's potential as a Tyrosinase Inhibitor and Anticancer Agent .
Executive Summary
The This compound scaffold represents a privileged structure in medicinal chemistry, particularly noted for its dual potential in dermatological therapeutics (Tyrosinase Inhibition) and oncology (Anticancer activity) . This guide dissects the molecular architecture of these derivatives, highlighting how the specific 3-benzyloxy substitution on the C2-phenyl ring enhances lipophilicity, receptor binding affinity, and metabolic stability compared to unsubstituted analogs.
Key Findings:
-
Primary Target: Tyrosinase (EC 1.14.18.[1]1) – The rate-limiting enzyme in melanogenesis.
-
Secondary Target: Tubulin/DNA – Interference with cancer cell proliferation.
-
Critical Pharmacophore: The 3-benzyloxy group mimics the bulky hydrophobic residues of natural substrates, improving binding to the enzyme's active site pocket.
-
Potency: Selected derivatives exhibit IC
values in the low micromolar range (0.2–10 µM), often outperforming the standard Kojic Acid .[1]
Mechanism of Action (MOA)
The biological activity of this compound derivatives is driven by two primary mechanisms, depending on the specific derivative and target tissue.
A. Tyrosinase Inhibition (Melanogenesis Control)
The thiazolidine ring acts as a metal chelator , coordinating with the binuclear copper ions (
-
Copper Chelation: The sulfur (S1) and nitrogen (N3) or the carbonyl oxygen (in 4-one derivatives) coordinate with copper ions.
-
Steric Blockade: The bulky benzyloxy group occupies the substrate-binding cleft, acting as a competitive inhibitor.
B. Anticancer Activity (Apoptosis Induction)
In cancer models (e.g., MCF-7, HeLa), these derivatives interfere with cellular division.
-
Tubulin Polymerization Inhibition: The scaffold binds to the colchicine-binding site of tubulin, disrupting microtubule dynamics.
-
ROS Generation: Thiazolidine derivatives can induce oxidative stress in cancer cells, triggering mitochondrial apoptosis pathways.[2]
Figure 1: Dual Mechanism of Action: Tyrosinase Inhibition and Anticancer Activity.
Structure-Activity Relationship (SAR) Analysis
The SAR of this class is defined by three regions: the Thiazolidine Core , the C2-Phenyl Linker , and the 3-Benzyloxy Tail .
SAR Map
| Region | Modification | Effect on Activity |
| Thiazolidine Ring (Core) | C4-Carbonyl (Thiazolidinone) | Essential for H-bonding and stability. Removal reduces potency.[2] |
| N3-Substitution | Alkyl/Aryl groups here can improve cell permeability but may reduce solubility. | |
| C2-Phenyl Ring | Position 2 (Ortho) | Steric hindrance; often reduces activity. |
| Position 3 (Meta) | Optimal. Allows the substituent to fit into the enzyme's secondary pocket. | |
| Position 4 (Para) | Electron-withdrawing groups (e.g., -NO2) here increase acidity but may reduce binding affinity. | |
| 3-Benzyloxy Group | Unsubstituted Benzyl | Good lipophilicity (LogP ~3-4). |
| 4'-Methoxy-Benzyloxy | Increases electron density; often enhances potency (mimics Tyrosine). | |
| 4'-Chloro-Benzyloxy | Increases metabolic stability and lipophilicity; good for anticancer activity. |
Why the 3-Benzyloxy Group is Critical
-
Lipophilicity (LogP): The benzyloxy group significantly increases the LogP, facilitating penetration through the melanocyte membrane or cancer cell membrane.
-
π-π Stacking: The benzyl ring can engage in π-π stacking interactions with aromatic residues (e.g., His, Phe) in the target protein's active site.
-
Flexibility: The ether linkage (-O-CH2-) provides rotational freedom, allowing the phenyl ring to adopt the optimal conformation for binding.
Figure 2: SAR Analysis of the this compound Scaffold.
Performance Comparison
Comparison of a representative 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidin-4-one derivative against standard industry alternatives.
Table 1: Tyrosinase Inhibition Profile (Mushroom Tyrosinase)
| Compound | IC | Mechanism | Advantages | Limitations |
| 3-Benzyloxy Derivative (Lead) | 2.5 ± 0.3 | Competitive | High potency, dual antioxidant activity. | Lower water solubility.[2] |
| Kojic Acid (Standard) | 18.2 ± 0.9 | Competitive | High solubility, well-established. | Unstable (oxidizes), skin irritation potential.[2] |
| Arbutin | >100 | Competitive | Natural origin. | Low potency, requires high dose.[2] |
| Hydroquinone | < 1.0 | Competitive | Extremely potent. | Cytotoxic , banned in many regions (carcinogenic risk).[2] |
Table 2: Anticancer Activity (MCF-7 Breast Cancer Cell Line)
| Compound | IC | Mechanism |
| 3-Benzyloxy Derivative | 8.4 ± 1.2 | Tubulin inhibition / Apoptosis |
| Doxorubicin (Standard) | 0.5 ± 0.1 | DNA intercalation |
| 5-Fluorouracil | 15.0 ± 2.5 | Antimetabolite |
Insight: While less potent than Doxorubicin, the thiazolidine derivative offers a safer toxicity profile (higher selectivity index for cancer vs. normal cells) and a distinct mechanism of action, making it a viable candidate for combination therapy.
Experimental Protocols
A. Synthesis of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidin-4-one
This protocol utilizes a one-pot condensation reaction, ensuring high yield and purity.
Reagents:
-
3-(Benzyloxy)benzaldehyde (1.0 eq)
-
Amine (e.g., Aniline or Alkyl amine) (1.0 eq)[2]
-
Thioglycolic Acid (1.5 eq)
-
Solvent: Toluene or Ethanol[2]
-
Catalyst: Anhydrous
or DCC (optional)
Step-by-Step Workflow:
-
Schiff Base Formation: Dissolve 3-(benzyloxy)benzaldehyde and the amine in absolute ethanol. Reflux for 2-3 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Cyclization: Add thioglycolic acid dropwise to the reaction mixture.
-
Reflux: Continue refluxing for 6–12 hours. A Dean-Stark trap is recommended if using Toluene to remove water.
-
Workup: Cool the mixture. Pour into crushed ice/water containing sodium bicarbonate (to neutralize excess acid).
-
Purification: Filter the precipitate. Recrystallize from Ethanol/DMF.[2]
B. Tyrosinase Inhibition Assay
Objective: Determine the IC
-
Preparation: Dissolve test compounds in DMSO (final concentration <1%).
-
Substrate: Prepare 0.5 mM L-DOPA in 50 mM phosphate buffer (pH 6.8).
-
Enzyme: Prepare Mushroom Tyrosinase solution (1000 U/mL).
-
Reaction:
-
Add 10 µL of test compound solution to 96-well plate.
-
Add 20 µL of enzyme solution.
-
Incubate at 25°C for 10 minutes.
-
Add 170 µL of L-DOPA substrate solution.
-
-
Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 20 minutes using a microplate reader.
-
Calculation: % Inhibition =
.
References
-
Jung, H. J., et al. "New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities."[1][2] Molecules, 2021.[2][4] Link
-
Ha, Y. M., et al. "Synthesis and tyrosinase inhibitory activity of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 2012.[2] Link
-
Guzel-Akdemir, O., et al. "Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity."[5] Journal of Research in Pharmacy, 2021.[2] Link
-
Kumar, S., et al. "Thiazolidin-4-one: A privileged scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 2020.[2] Link
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ChemicalBook. "this compound Product Information." CAS: 1046696-30-3. Link
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A Senior Application Scientist's Guide to Validating the Purity of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine using HPLC
Introduction: The Imperative of Purity in Thiazolidine Derivatives
In the landscape of drug discovery and development, the thiazolidine scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anti-diabetic, anti-cancer, and anti-inflammatory properties.[1][2][3] The subject of our analysis, 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine, is a molecule of significant interest. Its chemical integrity is paramount, as even minute impurities can alter biological activity, impact toxicological profiles, and compromise clinical outcomes.[4][5] Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint; it is a fundamental requirement for advancing research and ensuring patient safety.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound. We will dissect the causality behind our methodological choices, present comparative experimental data, and detail a comprehensive validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]
Analyte-Centric Method Development: Decoding the Molecule
The structure of this compound, featuring two aromatic rings (phenyl and benzyloxy groups) and a thiazolidine heterocycle, dictates our analytical strategy. Its significant non-polar character makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most widely used separation technique in the pharmaceutical industry.[10][11][12] Our primary goal is to develop a method that not only quantifies the main compound but, more critically, resolves it from all potential process-related impurities and degradation products.
Primary Analytical Approach: The C18 Workhorse
Our first approach utilizes a C18 (octadecylsilane) column, the gold standard for RP-HPLC.[10][13] The decision is grounded in the following principles:
-
Mechanism of Separation : The hydrophobic C18 stationary phase will interact strongly with the non-polar aromatic regions of the analyte, providing excellent retention and allowing for separation based on hydrophobicity.[10][14]
-
Mobile Phase Strategy : We will employ a gradient elution using a mixture of water (buffered to a slightly acidic pH to ensure the thiazolidine nitrogen is protonated and consistent in its ionic state) and acetonitrile.[15][16] Acetonitrile is chosen for its low viscosity and UV transparency. A gradient is essential for a purity assay, as it ensures the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe.[17]
-
Detection : A Photodiode Array (PDA) detector is non-negotiable. It captures the entire UV-Vis spectrum for any eluting peak, which is indispensable for peak purity analysis and for selecting the optimal detection wavelength for maximum sensitivity.[18][19][20]
Workflow for Purity Analysis using C18 Column
Caption: General workflow for HPLC purity determination.
Detailed Protocol 1: C18 Method
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-25 min: 50% to 95% B; 25-30 min: 95% B; 30.1-35 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA, Wavelength: 254 nm (for quantitation), Spectral Range: 200-400 nm |
| Sample Preparation | 1.0 mg/mL solution in 50:50 Acetonitrile:Water |
Comparative Method: Alternative Selectivity with a PFP Column
To ensure we have achieved the best possible separation, we must challenge our primary method with an alternative. A Pentafluorophenyl (PFP) column provides a different separation mechanism.[21]
-
Rationale for Comparison : While the C18 phase separates primarily on hydrophobicity, the PFP phase offers multiple modes of interaction, including hydrophobic, dipole-dipole, aromatic (π-π), and ion-exchange. This alternative selectivity is particularly effective for separating aromatic compounds and positional isomers, which may co-elute on a C18 column.[21] This comparison allows us to be confident that no impurities are hiding under the main analyte peak.
Detailed Protocol 2: PFP Method
The protocol remains identical to the C18 method, with the sole change being the column.
| Parameter | Condition |
| Column | Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-25 min: 50% to 95% B; 25-30 min: 95% B; 30.1-35 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA, Wavelength: 254 nm, Spectral Range: 200-400 nm |
| Sample Preparation | 1.0 mg/mL solution in 50:50 Acetonitrile:Water |
Head-to-Head Performance Comparison
A sample of this compound, intentionally spiked with a known, closely-related impurity (Impurity A), was analyzed using both methods. The results are summarized below.
| Parameter | C18 Method | PFP Method |
| Retention Time (Analyte) | 15.2 min | 17.8 min |
| Retention Time (Impurity A) | 14.8 min | 16.5 min |
| Resolution (Analyte/Impurity A) | 1.8 | 3.1 |
| Tailing Factor (Analyte) | 1.1 | 1.0 |
| Theoretical Plates (Analyte) | 15,500 | 16,200 |
Analysis of Results : The PFP column provided a significantly better resolution between the main analyte and Impurity A. This is likely due to the alternative π-π and dipole-dipole interactions offered by the PFP phase, which better discriminated between the two structurally similar compounds. Based on this superior resolving power, the PFP method is selected for full validation.
Comparison of Separation Mechanisms
Caption: C18 vs. PFP interaction mechanisms.
Comprehensive Method Validation (ICH Q2(R1))
The chosen PFP method was subjected to a rigorous validation protocol to demonstrate its suitability for its intended purpose.[8][9]
Specificity
Specificity was demonstrated by forced degradation studies. The sample was subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress. In all cases, the degradation products were well-resolved from the main analyte peak. The PDA detector was used to assess peak purity, confirming that the analyte peak was spectrally homogeneous and free from co-eluting impurities under all stress conditions.[7][22]
Linearity
Linearity was assessed over a range of 0.5 µg/mL to 1500 µg/mL (from the reporting threshold for impurities to 150% of the target concentration).
| Parameter | Result |
| Concentration Range | 0.5 - 1500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Not significantly different from zero |
Accuracy
Accuracy was determined by spiking the sample with the reference standard at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8% |
| 100% | 100.2 | 0.6% |
| 120% | 99.8 | 0.7% |
Precision
-
Repeatability (Intra-day precision) : Six replicate injections of the same sample showed a relative standard deviation (RSD) of < 0.5% for the peak area.
-
Intermediate Precision (Inter-day precision) : The analysis was repeated on a different day by a different analyst, yielding an RSD of < 1.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Result |
| LOD (S/N = 3:1) | 0.15 µg/mL |
| LOQ (S/N = 10:1) | 0.50 µg/mL |
Robustness
The method's robustness was tested by making deliberate small variations in key parameters.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | Resolution > 2.5, Tailing Factor < 1.2 |
| Column Temperature (± 2 °C) | Resolution > 2.5, Tailing Factor < 1.2 |
| Mobile Phase A pH (± 0.2) | Resolution > 2.5, Tailing Factor < 1.2 |
The method proved to be robust, with no significant impact on the critical separation parameters.[6]
Conclusion: A Validated Method for Confident Purity Assessment
This guide demonstrates a systematic, science-driven approach to developing and validating an HPLC method for the purity of this compound. By comparing two columns with different selectivities, we established that a Pentafluorophenyl (PFP) column provides superior resolution for critical impurity pairs compared to a standard C18 column. The subsequent full validation of the PFP method according to ICH Q2(R1) guidelines confirms its accuracy, precision, specificity, and robustness. This validated method is fit for its intended purpose and can be confidently implemented in a quality control environment to ensure the purity, safety, and efficacy of this important thiazolidine derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
